1-(2-Ethoxy-5-fluorophenyl)ethanone
Overview
Description
1-(2-Ethoxy-5-fluorophenyl)ethanone is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with an ethoxy group at the second position and a fluorine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxy-5-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-5-fluoroacetophenone with bromine in dry diethyl ether at a temperature below 28°C. The mixture is then diluted with ether and washed with water. The solution is dried and concentrated under reduced pressure to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves multi-step reactions. For example, the compound can be synthesized by reacting 5-fluoro-2-hydroxyacetophenone with iodoethane and potassium carbonate in acetone at 60°C overnight. The mixture is then filtered, evaporated, and purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxy-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.
Major Products:
Oxidation: 2-Ethoxy-5-fluorobenzoic acid.
Reduction: 1-(2-Ethoxy-5-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Ethoxy-5-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-fluorophenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, facilitating nucleophilic addition reactions. The ethoxy and fluorine substituents influence its reactivity and interaction with biological molecules, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
1-(2-Ethoxy-5-fluorophenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Methoxy-5-fluorophenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxy-4-fluorophenyl)ethanone: The fluorine atom is at the fourth position instead of the fifth.
1-(2-Ethoxy-5-chlorophenyl)ethanone: Chlorine replaces the fluorine atom.
Properties
IUPAC Name |
1-(2-ethoxy-5-fluorophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNBXDUDKDEFNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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